molecular formula C20H19N3O6 B11603901 Ethyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Ethyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B11603901
M. Wt: 397.4 g/mol
InChI Key: HGFQSNOHMYIEKF-UHFFFAOYSA-N
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Description

Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound features a combination of indole and pyran rings, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spiro Compound Formation: The indole derivative is then reacted with a suitable pyran precursor under basic conditions to form the spiro compound.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyran rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the cyano and carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds’ behavior in various chemical reactions.

Biology

In biological research, Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is investigated for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal properties are explored in pharmacology. It is evaluated for its activity against various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,4’-pyran] Derivatives: Compounds with similar spiro structures but different substituents.

    Indole Derivatives: Compounds containing the indole ring but lacking the spiro configuration.

    Pyran Derivatives: Compounds with the pyran ring but different attached groups.

Uniqueness

Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its specific combination of functional groups and spiro structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C20H19N3O6/c1-4-28-18(25)16-11(2)29-17(22)13(9-21)20(16)12-7-5-6-8-14(12)23(19(20)26)10-15(24)27-3/h5-8H,4,10,22H2,1-3H3

InChI Key

HGFQSNOHMYIEKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)OC)C#N)N)C

Origin of Product

United States

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